molecular formula C21H22ClN5O2S B2502341 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide CAS No. 1189427-97-1

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide

Katalognummer: B2502341
CAS-Nummer: 1189427-97-1
Molekulargewicht: 443.95
InChI-Schlüssel: BPBVNWXAEKZTBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide is a useful research compound. Its molecular formula is C21H22ClN5O2S and its molecular weight is 443.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including anti-inflammatory, analgesic, and anticancer properties, supported by case studies and research findings.

Structure and Composition

The molecular formula of the compound is C22H25N5O2SC_{22}H_{25}N_{5}O_{2}S with a molecular weight of approximately 423.54 g/mol. The compound's structure includes a thieno[2,3-e][1,2,4]triazolo ring system which is significant for its biological activity.

PropertyValue
Molecular FormulaC22H25N5O2S
Molecular Weight423.54 g/mol
LogP4.0041
Polar Surface Area64.124 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anti-inflammatory and Analgesic Activity

Recent studies have demonstrated that compounds similar to This compound exhibit notable anti-inflammatory properties. A series of thienotriazolopyrimidine derivatives were synthesized and tested for their anti-inflammatory effects using formalin-induced paw edema models. The results indicated significant reductions in inflammation comparable to established anti-inflammatory drugs like diclofenac sodium .

Case Study: In Vivo Analysis

In a study involving acute and subacute models of inflammation:

  • Compound Tested : Thienotriazolopyrimidine derivatives
  • Method : Formalin-induced paw edema in rats
  • Results : The most active compounds showed a reduction in paw edema by up to 60% compared to control groups .

Anticancer Activity

The anticancer potential of the compound has been linked to its ability to inhibit specific kinases involved in tumor progression. Polo-like kinase 1 (Plk1), a critical target in cancer therapy, has been studied extensively with respect to triazoloquinazolinone derivatives that share structural similarities with our compound.

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications in the thieno[2,3-e][1,2,4]triazolo structure could enhance anticancer activity:

  • Target : Plk1 kinase
  • Findings : Certain substitutions increased binding affinity and selectivity towards Plk1 over other kinases (Plk2 and Plk3), indicating potential for selective anticancer agents .

Toxicity and Safety Profile

The safety profile of the compound was evaluated through acute toxicity studies. The results indicated a high safety margin with no significant adverse effects observed at doses exceeding 0.4 g/kg in animal models. This suggests that the compound may be well tolerated in therapeutic contexts .

Eigenschaften

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(2-chlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-2-3-11-26-20(29)19-16(10-12-30-19)27-17(24-25-21(26)27)8-9-18(28)23-13-14-6-4-5-7-15(14)22/h4-7,10,12H,2-3,8-9,11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBVNWXAEKZTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.